4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride
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Overview
Description
4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride is a chemical compound with the molecular formula C13H9Cl3N2O3S and a molecular weight of 379.65 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, a urea moiety, and a benzenesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride typically involves the reaction of 3,4-dichloroaniline with isocyanate to form the urea derivative, which is then reacted with benzenesulfonyl chloride under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding sulfonic acid and urea derivative.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the dichlorophenyl group can undergo such reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, nucleophiles like amines or alcohols, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify proteins or other biomolecules through sulfonylation reactions, aiding in the study of protein function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of target molecules, such as proteins or enzymes, by altering their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar compounds to 4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride include other sulfonyl chlorides and urea derivatives. Some examples are:
4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
3,4-Dichlorophenyl isocyanate: A precursor in the synthesis of the target compound.
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in different fields of research and industry.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)carbamoylamino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O3S/c14-11-6-3-9(7-12(11)15)18-13(19)17-8-1-4-10(5-2-8)22(16,20)21/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNKLJBUDSIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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